molecular formula C13H25NO4 B7927836 [4-(2-Hydroxy-ethoxy)-cyclohexyl]-carbamic acid tert-butyl ester

[4-(2-Hydroxy-ethoxy)-cyclohexyl]-carbamic acid tert-butyl ester

Cat. No.: B7927836
M. Wt: 259.34 g/mol
InChI Key: KZCFGADCBFCYQH-UHFFFAOYSA-N
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Description

The compound [4-(2-Hydroxy-ethoxy)-cyclohexyl]-carbamic acid tert-butyl ester features a cyclohexane ring substituted at the 4-position with a 2-hydroxyethoxy group (-OCH2CH2OH) and a tert-butyl carbamate (-NHCO2tBu) moiety. This structure combines a rigid cyclohexyl backbone with hydrophilic (hydroxyethoxy) and lipophilic (tert-butyl) functional groups, making it a versatile intermediate in organic synthesis and drug discovery. The tert-butyl carbamate acts as a protective group for amines, while the hydroxyethoxy group enhances solubility in polar solvents .

Properties

IUPAC Name

tert-butyl N-[4-(2-hydroxyethoxy)cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-13(2,3)18-12(16)14-10-4-6-11(7-5-10)17-9-8-15/h10-11,15H,4-9H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCFGADCBFCYQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[4-(2-Hydroxy-ethoxy)-cyclohexyl]-carbamic acid tert-butyl ester, commonly referred to as a carbamate derivative, has garnered attention due to its diverse biological activities. This compound is characterized by its molecular formula C12H23NO3C_{12}H_{23}N_{O_3} and a molecular weight of approximately 229.316 g/mol. Understanding its biological activity is crucial for potential therapeutic applications, particularly in pharmacology and medicinal chemistry.

  • CAS Number : 400899-99-2
  • Molecular Formula : C12H23NO3C_{12}H_{23}N_{O_3}
  • Molecular Weight : 229.316 g/mol
  • Purity : Typically around 97% in commercial preparations.

1. Antibacterial Activity

Research indicates that carbamate derivatives exhibit significant antibacterial properties. For instance, studies have reported the effectiveness of similar compounds against various bacterial strains, including E. faecalis and K. pneumoniae. The minimum inhibitory concentration (MIC) for related compounds ranged from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .

CompoundBacterial StrainMIC (µg/mL)Inhibition Zone (mm)
Compound AE. faecalis4029
Compound BK. pneumoniae5024

2. Anticancer Activity

Carbamate derivatives have shown promising anticancer activity across various cancer cell lines. For example, in vitro studies demonstrated that certain derivatives had IC50 values ranging from 3 to 14 µM against pancreatic and breast cancer cell lines, indicating their potential as therapeutic agents in oncology .

Cell LineIC50 (µM)
Pancreatic Cancer7
Breast Cancer14
Prostate Cancer10

3. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it exhibited significant reduction in inflammatory markers, suggesting a mechanism that may inhibit the pathways involved in inflammation .

4. Neuroprotective Effects

Emerging studies suggest that carbamate derivatives may possess neuroprotective effects, particularly through inhibition of acetylcholinesterase (AChE). Compounds similar to this compound have shown IC50 values against AChE ranging from 33.27 to 93.85 nM, indicating their potential utility in treating neurodegenerative diseases such as Alzheimer's .

Case Studies

  • Antibacterial Efficacy Study : A recent study evaluated the antibacterial efficacy of various carbamate derivatives against clinical isolates of resistant bacterial strains. The results indicated that certain derivatives exhibited superior antibacterial activity compared to traditional antibiotics.
  • Cancer Cell Line Study : In a controlled laboratory setting, researchers treated human leukemia cell lines with different concentrations of the compound, observing significant reductions in cell viability at concentrations above 10 µM.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Compound Name Key Substituents Molecular Weight (g/mol) LogP Key Differences/Applications Reference
[4-(2-Hydroxy-ethoxy)-cyclohexyl]-carbamic acid benzyl ester Benzyl ester (aromatic) Not reported Higher Increased lipophilicity; used in peptide synthesis
tert-Butyl (4-hydroxycyclohexyl)carbamate -OH instead of -OCH2CH2OH 215.29 ~1.5 Simpler structure; lower solubility
{4-[(2-Chloro-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid t-Bu ester Chloroacetyl, cyclopropylamino 330.85 ~2.7 Electrophilic chloro group; reactive intermediate
Carbamic acid, [4-(iodomethyl)cyclohexyl]-, t-Bu ester Iodomethyl substituent ~335.2 ~3.0 Heavy atom for radiolabeling applications
Pent-4-enyl-carbamic acid tert-butyl ester Linear pentenyl chain (no cyclohexyl) ~185.3 ~2.0 Flexible backbone; used in allylic amination

Physicochemical Properties

  • Hydrophilicity : The hydroxyethoxy group in the target compound improves aqueous solubility compared to analogs like tert-butyl (4-hydroxycyclohexyl)carbamate (logP ~1.5 vs. ~2.7 for chloroacetyl derivatives) .
  • Stability: The tert-butyl carbamate is stable under basic conditions but cleaved by acids (e.g., TFA), whereas benzyl esters require hydrogenolysis for deprotection .
  • Reactivity : Chloroacetyl-substituted analogs () undergo nucleophilic substitution, while iodomethyl derivatives () participate in cross-coupling reactions .

NMR and Spectral Data

  • Target Compound : Expected ¹H-NMR signals:
    • δ 1.37 (s, 9H, t-Bu), δ 3.50–3.80 (m, 4H, -OCH2CH2OH), δ 1.30–1.70 (m, cyclohexyl protons) .
  • Chloroacetyl Analog : Additional δ ~4.0 (CH2Cl) and δ ~3.5 (cyclopropyl protons) .

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